1-[3-(5,5-dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone
Description
This compound features a thieno[3,4-d]imidazole core fused with a tetrahydrothiophene ring system. Key structural attributes include:
- 5,5-dioxido groups: Sulfone moieties enhancing polarity and metabolic stability.
- 2-thioxo group: A sulfur-containing substituent acting as a hydrogen bond acceptor.
The compound’s molecular complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
Molecular Formula |
C13H14N2O3S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[3-(5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H14N2O3S2/c1-8(16)9-3-2-4-10(5-9)15-12-7-20(17,18)6-11(12)14-13(15)19/h2-5,11-12H,6-7H2,1H3,(H,14,19) |
InChI Key |
JRAMKMPCAPOWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common method involves the reaction of 2-mercapto-1,3,4-thiadiazole derivatives with appropriate phenyl ethanone derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique thienoimidazole structure, which contributes to its biological activity. The IUPAC name indicates the presence of a thieno[3,4-d]imidazole moiety fused with a phenyl group and an ethanone functional group. This structural complexity allows for diverse interactions with biological targets.
Antimicrobial Activity
Research has demonstrated that compounds similar to 1-[3-(5,5-Dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thienoimidazole possess potent activity against various fungal strains, including Candida albicans and Candida krusei . The mechanism of action is often attributed to the inhibition of fungal cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
Preliminary studies suggest that thienoimidazole derivatives can act as anticancer agents. Their ability to induce apoptosis in cancer cells has been linked to the modulation of specific signaling pathways. For example, compounds targeting the PI3K/Akt pathway have shown promise in inhibiting tumor growth . Further investigations into the structure-activity relationship (SAR) of these compounds could enhance their efficacy.
Polymer Chemistry
The incorporation of thienoimidazole structures into polymer matrices has been explored for developing advanced materials with enhanced electrical conductivity and thermal stability. Polymers containing thienoimidazole units are being investigated for applications in organic electronics and photovoltaics due to their favorable charge transport properties .
Nanotechnology
Nanoparticles functionalized with thienoimidazole derivatives have shown potential in drug delivery systems. Their unique chemical properties allow for targeted delivery mechanisms, improving therapeutic outcomes while minimizing side effects. Research is ongoing to optimize these systems for specific diseases .
Synthesis and Characterization
A significant body of research focuses on synthesizing new derivatives of thienoimidazole compounds and characterizing their properties using techniques such as NMR spectroscopy and X-ray crystallography. For instance, a study synthesized various thienoimidazole derivatives and evaluated their biological activities against a panel of pathogens .
Clinical Trials
While many studies are still in preclinical stages, some derivatives have progressed to clinical trials for evaluating their safety and efficacy in treating infections and cancers. These trials are crucial for understanding the therapeutic potential of 1-[3-(5,5-Dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone and its analogs .
Mechanism of Action
The mechanism of action of 1-[3-(2-mercapto-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: 1-(2-chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide (CAS 537680-82-3)
Key Similarities :
- Tetrahydro ring system ensuring conformational rigidity.
Key Differences :
- Substituents: The analog has a 2-chlorophenyl and phenyl group at positions 1 and 3, respectively, whereas the target compound features a phenyl-ethanone substituent.
- Functional groups : The analog lacks the 2-thioxo group, reducing hydrogen-bonding capacity compared to the target compound.
- Molecular Weight: The analog (362.83 g/mol) is lighter than the target compound due to the absence of the ethanone group .
Benzimidazole Derivatives: 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone
Core Heterocycle :
- Benzimidazole vs. thienoimidazole: The benzimidazole lacks sulfur in the fused ring, reducing electronic effects compared to the thiophene-containing core.
- Substituents: Both compounds have a 2-thioxo group and ethanone, but the benzimidazole derivative includes 5,6-dimethyl groups, increasing steric hindrance .
Imidazolidinone Derivatives: 2-(Methylthio)-1H-imidazol-5(4H)-ones
Functional Groups :
Physicochemical Properties :
- Imidazolidinones generally exhibit lower molecular weights (~200–250 g/mol) and higher solubility in polar solvents compared to the target compound (~380–400 g/mol).
Research Implications
- Drug Design: The thienoimidazole core’s sulfur atoms and sulfone groups may enhance binding to cysteine protease enzymes or metalloproteinases.
- Material Science : High polarity and rigidity could make the compound suitable as a ligand in coordination polymers.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Hazard Comparison (Based on Structural Analogs)
Biological Activity
1-[3-(5,5-Dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by diverse sources.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thieno[3,4-d]imidazole moiety. Its molecular formula is , with a molecular weight of 276.31 g/mol. The structural features contribute to its biological activities, particularly its interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to 1-[3-(5,5-Dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone exhibit notable antimicrobial properties. For instance, derivatives of thieno[3,4-d]imidazole have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could possess comparable activities .
Antioxidant Properties
Antioxidant activity is another prominent feature of this compound. Studies have demonstrated that thieno derivatives can scavenge free radicals and reduce oxidative stress markers in vitro. This activity is crucial for potential therapeutic applications in diseases where oxidative stress plays a significant role .
Cytotoxicity and Anticancer Potential
The compound's cytotoxic effects have been evaluated against various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in tumor cells through the activation of caspase pathways and modulation of mitochondrial function. For example, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by disrupting cellular metabolism and inducing cell cycle arrest .
The biological activity of 1-[3-(5,5-Dioxido-2-thioxohexahydro-1H-thieno[3,4-d]imidazol-1-yl)phenyl]ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound could protect cells from oxidative damage.
- Interaction with Cell Membranes : It may affect membrane integrity and fluidity, influencing cellular signaling pathways.
Case Studies
Q & A
Q. Basic Research Focus
- NMR/IR Spectroscopy : The thioxo group (C=S) exhibits a distinct IR absorption at ~1150–1250 cm⁻¹, while the sulfone (SO₂) shows strong bands at ~1300 and 1140 cm⁻¹ . H NMR can resolve the dihydrothienoimidazole protons (δ 3.5–4.5 ppm) and aromatic phenyl signals (δ 7.0–8.0 ppm).
- X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms the bicyclic thienoimidazole geometry and sulfone/thioxo substituents, with bond lengths (C–S: ~1.65 Å; S=O: ~1.43 Å) aligning with DFT predictions .
What safety protocols should be followed when handling this compound in laboratory settings?
Basic Research Focus
Although direct safety data for this compound is limited, structurally related imidazole derivatives exhibit:
- Acute toxicity (Oral, Category 4) : Use fume hoods and avoid inhalation .
- Skin/Eye Irritation (Category 2) : Wear nitrile gloves and safety goggles .
- Environmental Precautions : Treat waste with activated carbon to adsorb sulfone byproducts .
How can computational methods (e.g., DFT) reconcile discrepancies between theoretical predictions and experimental data for this compound’s reactivity?
Q. Advanced Research Focus
- DFT Studies : The B3LYP/6-31G(d,p) method predicts electrophilic attack at the thienoimidazole sulfur, but experimental sulfonation may favor the phenyl ring due to steric hindrance. Adjusting basis sets (e.g., 6-311++G(d,p)) improves accuracy for sulfur-containing heterocycles .
- MD Simulations : Solvent effects (e.g., ethanol vs. DMSO) can explain variations in reaction yields by modeling hydrogen bonding with the sulfone group .
What methodologies are recommended for assessing the environmental fate and ecological impact of this compound?
Q. Advanced Research Focus
- Abiotic Degradation : Hydrolysis studies (pH 4–9, 25–50°C) monitor sulfone stability via LC-MS. Half-life estimates guide wastewater treatment protocols .
- Biotic Transformation : Soil microcosm experiments quantify microbial degradation rates using C-labeled analogs .
- Ecotoxicity Assays : Daphnia magna acute toxicity tests (EC₅₀) evaluate aquatic impact .
How can researchers design high-throughput screening assays to evaluate the biological activity of this compound against fungal pathogens?
Q. Advanced Research Focus
- Antifungal Assays : Use microdilution methods (CLSI M38) against Candida albicans and Aspergillus fumigatus. The thioxo group may inhibit fungal lanosterol demethylase (CYP51), with IC₅₀ compared to fluconazole .
- SAR Analysis : Modify the phenyl-ethanone moiety to enhance lipophilicity (logP >2.0) and membrane permeability .
What mechanistic insights can be gained from studying the compound’s reactivity in nucleophilic substitution or oxidation reactions?
Q. Advanced Research Focus
- Nucleophilic Substitution : The thioxo group reacts with alkyl halides (e.g., CH₃I) in DMF to form thioethers, monitored by TLC (Rf shift from 0.5 to 0.7) .
- Oxidation : m-CPBA selectively oxidizes the thienoimidazole sulfur to sulfoxides, confirmed by C NMR (δ 40–45 ppm for S=O) . Kinetic studies (UV-Vis at 280 nm) reveal pseudo-first-order kinetics in acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
